2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl-
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Overview
Description
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is an organic compound with the molecular formula C7H13ClO2 It is a derivative of butanone, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- typically involves the reaction of 2-methyl-1-butene and 2-methyl-2-butene with hydrogen chloride to form chloropentane. This intermediate is then reacted with formaldehyde in an acidic solution to produce pinacolone. Finally, chlorination of pinacolone in the presence of a solvent yields 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacturing of various industrial products, including solvents and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The chlorine and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,3-dimethyl-2-butanone: A similar compound with a different substitution pattern.
3-Chloro-2-butanone: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Butanone, 1-chloro-1-methoxy-3,3-dimethyl- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H13ClO2 |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-1-methoxy-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)5(9)6(8)10-4/h6H,1-4H3 |
InChI Key |
QPSSXNMTTBJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(OC)Cl |
Origin of Product |
United States |
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